
(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group and a methoxy group attached to the benzofuran ring, along with an imine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the Imine Group: The imine group is formed by reacting the benzofuran derivative with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
(3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity. The imine group can participate in nucleophilic or electrophilic reactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-6-(4-hydroxy-3-methoxyphenyl)-3-(1H-pyrrol-2-ylmethylene)-1,3-dihydro-2H-indol-2-one: This compound shares structural similarities with (3Z)-N-hydroxy-6-methoxy-1-benzofuran-3(2H)-imine, including the presence of hydroxy and methoxy groups.
(2Z, 3Z)-2H-benzo[b][1,4]thiazine-2,3(4H)-dionedioxime: Another compound with a similar benzofuran structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(NZ)-N-(6-methoxy-1-benzofuran-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(10-11)5-13-9(7)4-6/h2-4,11H,5H2,1H3/b10-8+ |
InChI Key |
YYHALSQIUVXMSN-CSKARUKUSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/O)/CO2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-[(2,4-dimethoxyphenyl)amino]-1-ethyl-4-phenylquinolin-2(1H)-one](/img/structure/B10873388.png)
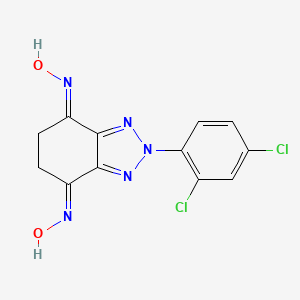
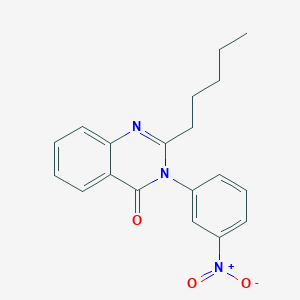
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10873399.png)
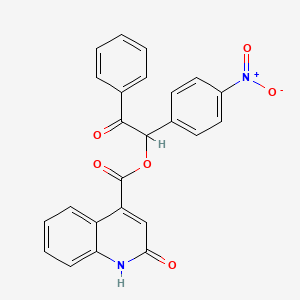
![ethyl 2-[({[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10873418.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10873420.png)
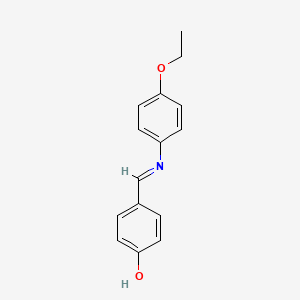
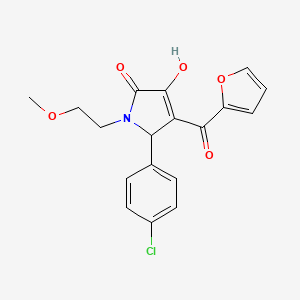
![4-cyclohexyl-11-(4-iodophenyl)-3,5,7-trimethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10873445.png)
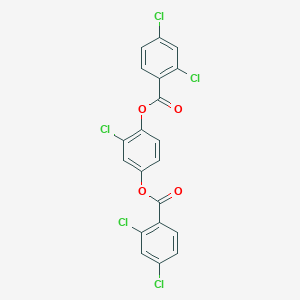
![(4Z)-2-(4-nitrophenyl)-5-phenyl-4-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10873452.png)
![2-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B10873467.png)
![4-benzyl-12-ethyl-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10873468.png)
